molecular formula C16H23BrN2O3 B022545 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide CAS No. 107188-66-9

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

Cat. No.: B022545
CAS No.: 107188-66-9
M. Wt: 371.27 g/mol
InChI Key: QAECXZXKVURFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide (CAS: 107188-66-9; FLB 457) is a substituted benzamide with a molecular formula of C₁₆H₂₃BrN₂O₃ and a molar mass of 371.27 g/mol . Its structure features a brominated dimethoxybenzamide core linked to an ethyl-substituted pyrrolidinylmethyl group. This compound exhibits high affinity for dopamine D₂ receptors (Kᵢ(D₂) = 0.003 nM) and moderate affinity for D₃ receptors (Kᵢ(D₃) = 0.22 nM), making it a critical tool for positron emission tomography (PET) imaging of extrastriatal D₂ receptors .

Properties

IUPAC Name

5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECXZXKVURFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910248
Record name 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107188-66-9
Record name 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, commonly known as FLB 457 or isoremoxipride, is a compound of significant interest in pharmacology due to its potent biological activity, particularly its affinity for dopamine receptors. This article provides a detailed overview of its biological activity, including its synthesis, receptor binding affinity, and therapeutic implications.

  • Molecular Formula : C16H23BrN2O3
  • CAS Number : 107188-74-9
  • Synonyms : FLB 457, Isoremoxipride

Synthesis and Structural Characteristics

The synthesis of FLB 457 involves the modification of benzoic acid derivatives to introduce the pyrrolidine moiety and bromine substitution. The compound's structure allows for significant interaction with dopamine receptors due to the presence of methoxy groups, which influence its pharmacological properties.

Dopamine Receptor Affinity

FLB 457 exhibits a high affinity for the dopamine D2 receptor, with an inhibition constant (KiK_i) of approximately 0.017 nM, indicating its potential as an antipsychotic agent. This high affinity is crucial for its effectiveness in modulating dopaminergic activity in the brain, which is implicated in various psychiatric disorders.

Antidopaminergic Properties

Research has demonstrated that FLB 457 can inhibit apomorphine-induced behavioral responses in animal models. This suggests that the compound may effectively reduce hyperactivity associated with dopaminergic overactivity, a common symptom in conditions like schizophrenia. Its antidopaminergic properties are attributed to its ability to bind selectively to D2 receptors without inducing significant extrapyramidal side effects typically associated with traditional antipsychotics .

Case Studies and Research Findings

  • Behavioral Studies : In a study investigating the effects of FLB 457 on hyperactivity induced by dopamine agonists, it was found that the compound significantly reduced locomotor activity in rodent models. This reduction supports its potential use as an antipsychotic with a lower risk of side effects compared to conventional treatments .
  • Receptor Binding Studies : Binding assays using radiolabeled FLB 457 demonstrated its high selectivity for D2 receptors over other neurotransmitter receptors. This selectivity is essential for minimizing unwanted side effects while maximizing therapeutic efficacy .
  • Comparative Efficacy : When compared to other benzamide derivatives and salicylamides, FLB 457 showed comparable or superior efficacy in both in vitro and in vivo settings. For instance, it was noted that structural modifications in related compounds led to varying degrees of receptor affinity and biological activity, highlighting the importance of specific functional groups in determining pharmacological outcomes .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Dopamine D2 AffinityHigh affinity (Ki=0.017nMK_i=0.017nM) for D2 receptors; potential antipsychotic effects
Behavioral EffectsReduces apomorphine-induced hyperactivity in rodent models
SelectivitySelective binding to D2 receptors with minimal binding to other neurotransmitter systems
Comparative StudiesEfficacy comparable to traditional antipsychotics but with lower extrapyramidal side effects

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C16_{16}H23_{23}BrN2_2O3_3
CAS Number: 107188-74-9
Molecular Weight: 371.27 g/mol

FLB 457 is characterized by its unique structure, which includes a bromine atom at the 5-position of a dimethoxy-substituted benzamide. This structural configuration is crucial for its biological activity and affinity for specific receptors.

Dopamine Receptor Modulation

FLB 457 has been extensively studied for its antidopaminergic properties. Research indicates that it exhibits high affinity for dopamine D2_2 receptors, making it a valuable tool for investigating dopaminergic pathways in the brain. Studies have shown that FLB 457 can effectively inhibit apomorphine-induced hyperactivity in animal models, suggesting its potential as an antipsychotic agent with a lower risk of extrapyramidal side effects compared to traditional dopamine antagonists .

Antipsychotic Research

The compound has been evaluated in various preclinical studies for its efficacy in treating schizophrenia and related disorders. Its selective action on dopamine receptors allows researchers to explore its therapeutic potential while minimizing adverse effects commonly associated with antipsychotic treatments .

Radiolabeled Studies

FLB 457 can be used in radiolabeled form for receptor binding studies. This application is critical in understanding the pharmacokinetics and dynamics of drug interactions at the receptor level. Such studies can provide insights into the drug's mechanism of action and help identify optimal dosing strategies .

Case Study 1: Behavioral Response Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of FLB 457 to evaluate their behavioral effects on dopamine-mediated responses. The findings indicated that FLB 457 was equipotent with other highly active compounds, demonstrating significant efficacy in reducing hyperactivity without inducing typical side effects associated with antipsychotics .

Case Study 2: Stereoelectronic Requirements

A detailed investigation into the stereoelectronic properties of FLB 457 revealed that modifications to its structure could enhance or diminish its receptor affinity. This study emphasized the importance of specific substituents on the benzamide structure and their impact on biological activity, paving the way for the development of more effective derivatives .

Comparative Data Table

PropertyFLB 457 (5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide)Other Antipsychotics
Dopamine D2_2 Affinity HighVariable
Extrapyramidal Side Effects LowHigh
Therapeutic Use Schizophrenia and related disordersSchizophrenia, bipolar disorder
Research Status Active in preclinical studiesEstablished clinical use

Comparison with Similar Compounds

Key Findings and Implications

  • Structural Determinants of Selectivity : The pyrrolidinylmethyl group in FLB 457 is critical for D₂/D₃ binding, while substituents like cyclopropylmethyl or fluoropropyl alter metabolic stability and imaging applicability .
  • Halogen Effects : Bromine (⁷⁶Br) and fluorine (¹⁸F) labels balance half-life (⁷⁶Br: ~16.2 hours; ¹⁸F: ~110 minutes) with imaging resolution, influencing their use in preclinical vs. clinical studies .
  • Receptor Switching: Minor modifications, such as replacing pyrrolidine with isoquinoline, can redirect compounds from dopamine to σ₂ receptors, underscoring the versatility of the benzamide scaffold .

Preparation Methods

Core Benzamide Synthesis via Carboxylic Acid Activation

The primary route involves coupling 5-bromo-2,3-dimethoxybenzoic acid with (1-ethyl-2-pyrrolidinyl)methylamine. The benzoic acid derivative is first activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) under reflux. The acyl chloride intermediate reacts with the amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to form the amide bond.

Example protocol :

  • Activation : 5-Bromo-2,3-dimethoxybenzoic acid (10 mmol) is stirred with SOCl₂ (15 mmol) in DCM at 40°C for 2 hours.

  • Coupling : The acyl chloride is added dropwise to a solution of (1-ethyl-2-pyrrolidinyl)methylamine (12 mmol) and TEA (15 mmol) in DCM at 0°C. The mixture is warmed to room temperature and stirred for 12 hours.

  • Work-up : The reaction is quenched with water, and the organic layer is washed with NaHCO₃ and brine, dried over MgSO₄, and concentrated.

This method typically achieves yields of 65%–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction for Stereochemical Control

For enantioselective synthesis of the (R)-configured pyrrolidinylmethyl group, the Mitsunobu reaction is employed. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling of 5-bromo-2,3-dimethoxybenzoic acid with a chiral alcohol precursor, followed by oxidation to the amine.

Critical steps :

  • Alcohol preparation : (R)-1-ethyl-2-pyrrolidinemethanol is synthesized via alkylation of (R)-pyrrolidin-2-ylmethanol with ethyl iodide in the presence of NaH.

  • Mitsunobu coupling : The alcohol reacts with 5-bromo-2,3-dimethoxybenzoic acid using DEAD/PPh₃ in tetrahydrofuran (THF), forming the benzyl ether intermediate.

  • Oxidation and amidation : The ether is oxidized to a carboxylic acid (CrO₃/H₂SO₄) and converted to the amide via mixed anhydride (ClCO₂Et, N-methylmorpholine).

This route ensures >90% enantiomeric excess (e.e.) but requires additional steps, reducing overall yield to 50%–60%.

Protection-Deprotection Strategies

tert-Butoxycarbonyl (BOC) Protection

To prevent side reactions during amidation, the pyrrolidinyl amine is protected with a BOC group. The BOC-protected amine is coupled with the acyl chloride, followed by deprotection with trifluoroacetic acid (TFA).

Procedure :

  • Protection : (1-Ethyl-2-pyrrolidinyl)methylamine is treated with di-tert-butyl dicarbonate (BOC₂O) in DCM/TEA at 0°C.

  • Coupling : The BOC-protected amine reacts with the acyl chloride as described in Section 1.1.

  • Deprotection : TFA/DCM (1:1) removes the BOC group at room temperature, yielding the final compound.

This method enhances reaction specificity, particularly for radiopharmaceutical applications.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water). High-performance liquid chromatography (HPLC) purity exceeds 99% for PET tracer applications.

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.28 (d, 1H, aryl), 4.15 (m, 2H, CH₂N), 3.92 (s, 6H, OCH₃), 2.76 (m, 2H, pyrrolidine), 1.47 (t, 3H, CH₂CH₃).

  • Mass spectrometry : m/z 371.27 [M+H]⁺, consistent with C₁₆H₂₃BrN₂O₃.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Direct amidation65%–75%Short synthesis, high efficiencyRequires pure acyl chloride
Mitsunobu route50%–60%High stereochemical controlMulti-step, lower yield
BOC protection strategy70%–80%Prevents side reactionsAdditional deprotection step

Industrial-Scale Considerations

For large-scale production, the direct amidation route is preferred due to fewer steps and lower cost. However, the Mitsunobu method remains critical for producing enantiopure material for PET imaging. Solvent recovery systems and continuous flow reactors are employed to improve sustainability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination, analogous to methods used for structurally related brominated pyridine derivatives. For example, refluxing a methanol solution of a brominated amine precursor with aldehydes and sodium cyanoborohydride (NaBH3CN) for 3 hours yields intermediates, followed by crystallization in ethanol . Purity is enhanced by recrystallization (e.g., ethanol, 5 days) and monitored via HPLC or TLC.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:

  • NMR (1H/13C): Assign methoxy (δ 3.8–4.0 ppm), pyrrolidinyl methyl (δ 2.5–3.0 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H···N interactions, 2.50 Å) and confirms stereochemistry .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., brominated benzamides with anti-tumor or antimicrobial activity ). Use in vitro models like cancer cell lines (MCF-7, HeLa) for cytotoxicity (MTT assay) and bacterial strains (e.g., E. coli, S. aureus) for MIC determination. Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin, ampicillin) are essential.

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer : X-ray data reveal centrosymmetric dimers stabilized by N–H···N hydrogen bonds (2.50 Å) and π-π stacking (Cg0-phenyl, 3.4 Å). These interactions affect solubility and melting point. Computational tools (Mercury, Gaussian) model lattice energy and predict stability under storage conditions .

Q. What strategies resolve contradictions in pharmacological data (e.g., high in vitro activity vs. poor in vivo efficacy)?

  • Methodological Answer : Address bioavailability issues via:

  • SAR studies : Modify the pyrrolidinyl ethyl group to enhance lipophilicity (ClogP optimization).
  • Prodrug design : Introduce ester linkages at methoxy groups for hydrolytic activation .
  • PK/PD modeling : Use LC-MS/MS to track plasma half-life and tissue distribution in rodent models.

Q. How can computational methods predict binding modes to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like dopamine D2 or sigma-1 (structural analogs suggest CNS activity ). Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns). Free energy calculations (MM-PBSA) quantify affinity differences between enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.